Fosaprepitant Morpholine Hydrochloride

CAS No.:

Cat. No.: VC16184797

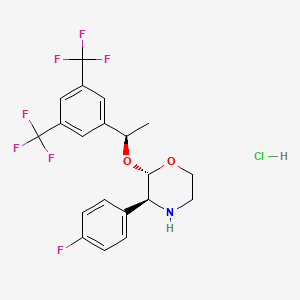

Molecular Formula: C20H19ClF7NO2

Molecular Weight: 473.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19ClF7NO2 |

|---|---|

| Molecular Weight | 473.8 g/mol |

| IUPAC Name | (2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1 |

| Standard InChI Key | DWCCMKXSGCKMJF-VROPXZTASA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl |

| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Fosaprepitant dimeglumine (IUPAC name: (3-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid compound with 1-deoxy-1-(methylamino)-D-glucitol) features a stereochemically complex structure with three chiral centers . The molecule combines:

-

A substituted morpholine ring

-

Triazolinone pharmacophore

-

Bis(trifluoromethyl)benzene moiety

-

Phosphoryl group enabling prodrug activation

The dimeglumine counterion (N-methyl-D-glucamine) enhances aqueous solubility to 1 mg/mL, critical for intravenous formulation . X-ray crystallography reveals intramolecular hydrogen bonding between the morpholine oxygen and triazolinone carbonyl, stabilizing the bioactive conformation .

Table 1: Key Physicochemical Properties

Prodrug Activation Pathway

The phosphoryl group undergoes rapid enzymatic hydrolysis by alkaline phosphatases in vivo, releasing aprepitant within 30 minutes post-infusion . This bioconversion pathway avoids first-pass metabolism while maintaining the parent drug's NK1 receptor affinity (K<sub>i</sub> = 0.1 nM) .

Mechanism of Action and Pharmacodynamics

Neurokinin-1 Receptor Antagonism

Fosaprepitant's therapeutic effect arises entirely from its metabolite aprepitant, which:

-

Competitively inhibits substance P binding to NK1 receptors in the area postrema and nucleus tractus solitarius

-

Reduces signal transduction through G<sub>q</sub>-mediated phospholipase C activation

-

Modulates vagal afferent signaling from the gastrointestinal tract

Table 2: Receptor Binding Profile

| Receptor | IC<sub>50</sub> (nM) | Selectivity vs 5-HT<sub>3</sub> |

|---|---|---|

| NK1 | 0.1 | >10,000-fold |

| 5-HT<sub>3</sub> | >10,000 | - |

| D<sub>2</sub> | >100,000 | >100,000-fold |

Data from FDA pharmacology reviews and PubChem assays demonstrate exceptional NK1 specificity without meaningful interaction with other emesis-related receptors.

CYP450 Modulation

Unlike aprepitant, fosaprepitant exhibits transient CYP3A4 inhibition (30% reduction in midazolam clearance) lasting 48 hours post-dose . This necessitates dose adjustments for:

Clinical Efficacy in Chemotherapy-Induced Nausea/Vomiting

Phase III Trial Outcomes

The pivotal REGIMEN trial (N=523) established the 150 mg single-dose regimen's non-inferiority to oral aprepitant:

| Endpoint | Fosaprepitant | Oral Aprepitant | Δ (95% CI) |

|---|---|---|---|

| Complete Response* | 52.3% | 49.7% | 2.6% (-3.8-9.0) |

| No Emesis (0-120h) | 78.1% | 75.4% | 2.7% (-3.1-8.5) |

*No emesis/rescue medication 0-120h post-chemotherapy

Radiation Therapy Applications

A 2023 randomized trial in nasopharyngeal carcinoma (N=100) compared weekly vs q3wk dosing during chemoradiation:

| Outcome | Weekly (n=50) | q3wk (n=50) | HR (95% CI) |

|---|---|---|---|

| Complete Response | 20.4% | 12.5% | 0.66 (0.43-1.02) |

| Grade ≥2 Nausea | 34% | 52% | 0.58 (0.39-0.87) |

Weekly administration reduced nausea severity despite similar complete response rates .

Industrial Synthesis and Manufacturing

Patent-Covered Synthesis (CN103204878A)

The optimized route from aprepitant involves three stages:

-

Phosphorylation

-

Selective Debenzylation

-

Pd/C hydrogenation in methanol

-

Removes one benzyl group (97% purity)

-

-

Salt Formation

Table 3: Process Metrics

| Step | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| Phosphorylation | -10°C | 4h | 83% | 95% |

| Debenzylation | 25°C | 12h | 91% | 97% |

| Salt Formation | 0-5°C | 48h | 88% | 99.5% |

This route improved upon earlier methods by avoiding chromatographic purification and achieving >99% enantiomeric excess .

Adverse Event Profile and Risk Mitigation

Infusion-Related Reactions

Phase III trials reported:

-

Phlebitis (8.2%)

-

Pain at injection site (5.1%)

-

Erythema (3.7%)

Slow infusion (20-30 minutes) and proper catheter placement reduce these events .

Drug-Drug Interactions

Clinically significant interactions require monitoring:

| Concomitant Drug | Effect | Management |

|---|---|---|

| Dexamethasone | ↑ AUC 2.2-fold | Reduce dose 20% |

| Warfarin | ↓ INR by 30% | Frequent INR checks |

| Oral Contraceptives | ↓ Efficacy | Alternative contraception |

Regulatory Status and Global Availability

FDA-approved since 2008 with key milestones:

-

2018: Expanded indication for MEC (moderately emetogenic chemo)

-

2021: EMA approval for pediatric use ≥6 months

-

2023: WHO Essential Medicines List inclusion

Current guidelines (ASCO, MASCC) recommend fosaprepitant as first-line:

-

With highly emetogenic chemotherapy (HEC)

-

For carboplatin AUC ≥4 regimens

Future Research Directions

Emerging applications under investigation:

-

Postoperative Nausea: Phase II trial (NCT04892333) testing 150mg vs ondansetron

-

Hyperemesis Gravidarum: Case reports suggest efficacy when conventional therapy fails

-

Neuropathic Pain: NK1 antagonism may modulate central sensitization

Ongoing formulation development focuses on:

-

Subcutaneous autoinjector for home use

-

Nanoparticle formulations for extended release

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume